Technical Guide: Mechanism of Action of Artd10/PARP10-IN-2
Technical Guide: Mechanism of Action of Artd10/PARP10-IN-2
The following technical guide details the mechanism of action, chemical biology, and experimental application of Artd10/PARP10-IN-2 , a small-molecule inhibitor targeting the mono-ADP-ribosyltransferase PARP10 (ARTD10).
Executive Summary
Artd10/PARP10-IN-2 (CAS: 1042780-52-8) is a cell-permeable, small-molecule inhibitor of PARP10 (ARTD10) , a member of the diphtheria toxin-like ADP-ribosyltransferase (ARTD) family. Unlike the classical poly-ADP-ribose polymerases (PARP1/2) targeted by approved cancer drugs (e.g., Olaparib), PARP10 catalyzes mono-ADP-ribosylation (MARylation) .
PARP10-IN-2 functions as a competitive antagonist at the NAD+ binding site.[1] It is primarily utilized as a chemical probe to dissect the role of PARP10 in NF-κB signaling , cell cycle progression (G1/S transition) , and tumor metabolism . While it exhibits potency in the low micromolar range (
Chemical Biology & Structural Mechanism
Chemical Identity
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Common Name: PARP10-IN-2
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Chemical Name: 4-(4-cyanophenoxy)benzamide[2]
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Molecular Formula:
[3] -
Molecular Weight: 238.24 g/mol [3]
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Class: Benzamide-derived NAD+ mimetic
Binding Mode (Molecular Mechanism)
PARP10-IN-2 targets the catalytic domain of PARP10. The mechanism relies on nicotinamide mimicry :
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Anchor Interaction: The benzamide moiety of PARP10-IN-2 enters the highly conserved nicotinamide-binding pocket. The amide group forms critical hydrogen bonds with the backbone of Gly888 and the side chain of Ser927 (residue numbering based on human PARP10), mimicking the interactions of the nicotinamide ring of the natural cofactor
. -
Hydrophobic Stacking: The aromatic rings of the inhibitor engage in
-stacking interactions with Tyr932 , stabilizing the compound within the active site. -
Selectivity Filter: The ether-linked 4-cyanophenyl group extends towards the "acceptor site" of the enzyme. This region exploits subtle structural differences, specifically the size of the hydrophobic sub-pocket defined by Leu926 . In PARP1 (the major off-target), this position is occupied by a lysine, creating a steric and electrostatic clash that provides PARP10-IN-2 with a degree of selectivity over PARP1, though it retains activity against PARP2 and PARP15.
Selectivity Profile
Data compiled from enzymatic profiling assays:
| Target Enzyme | IC50 (µM) | Interaction Type | Notes |
| PARP10 (ARTD10) | 1.0 -- 3.6 | Primary Target | Inhibits mono-ADP-ribosylation (MARylation). |
| PARP15 (ARTD7) | ~11.0 | Off-Target | Another mono-ART; often co-inhibited by benzamides. |
| PARP2 (ARTD2) | ~27.0 | Off-Target | Poly-ART; significantly less potent than against PARP10. |
| PARP1 (ARTD1) | > 50.0 | Low Affinity | Selectivity achieved via the "Leu926" gatekeeper residue. |
Cellular Mechanism of Action[5]
PARP10-IN-2 exerts its biological effects by blocking the transfer of a single ADP-ribose unit from NAD+ to specific substrate proteins.
Signaling Pathways
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NF-κB Signaling: PARP10 normally acts as a negative regulator of NF-κB.[4] It MARylates NEMO (IKK
) , preventing the formation of K63-linked poly-ubiquitin chains required for IKK activation. -
Autophagy & p62/SQSTM1: PARP10 binds and MARylates the autophagy receptor p62. This modification promotes the oligomerization of p62 and its function in sequestering ubiquitinated cargo.
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Metabolism (GAPDH): PARP10 MARylates GAPDH, inhibiting its glycolytic activity. PARP10-IN-2 restores GAPDH function, linking PARP10 inhibition to metabolic shifts in cancer cells.
Phenotypic Effects
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Rescue from Cytotoxicity: Overexpression of PARP10 induces cell cycle arrest and apoptosis (G1 arrest). PARP10-IN-2 rescues cells from this toxicity by inhibiting the catalytic activity responsible for the arrest.
-
Synthetic Lethality: PARP10-deficient cells are sensitive to replication stress. Inhibitors may sensitize cancer cells to DNA damaging agents (e.g., Hydroxyurea) by impairing the recruitment of translesion synthesis polymerases (via PCNA interaction).
Pathway Visualization
The following diagram illustrates the downstream effects of PARP10 inhibition by IN-2.
Caption: PARP10-IN-2 blocks MARylation of key substrates (NEMO, p62, GAPDH), modulating NF-κB, autophagy, and metabolism.
Experimental Protocols
To validate PARP10-IN-2 activity, researchers should use a combination of biochemical and cell-based assays.
Protocol A: In Vitro Target Engagement (SRPK2 MARylation Assay)
Purpose: Quantify the IC50 of PARP10-IN-2 using a known substrate (SRPK2) and biotinylated NAD+.
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Reagents:
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Recombinant Human PARP10 (catalytic domain).
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Substrate: Recombinant SRPK2 (1 µM final).
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Cofactor: Biotin-NAD+ (25 µM) + unlabeled NAD+ (75 µM).
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Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM
, 1 mM DTT.
-
-
Procedure:
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Pre-incubation: Mix PARP10 enzyme with varying concentrations of PARP10-IN-2 (0.01 -- 100 µM) in assay buffer. Incubate for 15 min at Room Temperature (RT).
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Initiation: Add Substrate (SRPK2) and NAD+ mix.
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Reaction: Incubate at 30°C for 60 minutes.
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Termination: Add stop solution (e.g., high concentration Olaparib or SDS sample buffer).
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Detection: Transfer to AlphaLISA acceptor beads (anti-biotin) and donor beads (anti-GST if SRPK2 is GST-tagged) OR run SDS-PAGE, transfer to nitrocellulose, and probe with Streptavidin-HRP.
-
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Data Analysis: Plot signal intensity vs. log[Inhibitor]. Calculate IC50 using non-linear regression (4-parameter logistic fit).
Protocol B: Cellular Functional Rescue Assay
Purpose: Confirm cell permeability and functional inhibition of PARP10-induced cytotoxicity.
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Cell System: HeLa cells stably transfected with Doxycycline-inducible PARP10-WT (Wild Type).
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Seeding: Seed 500 cells/well in a 6-well plate.
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Treatment:
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Control: DMSO only.
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Induction: Doxycycline (1 µg/mL) to induce PARP10 expression (causes cell death).
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Rescue: Doxycycline + PARP10-IN-2 (Gradient: 1, 5, 10 µM).
-
-
Incubation: Grow for 10--14 days to form colonies.
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Staining: Fix with methanol/acetic acid; stain with Crystal Violet.
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Quantification: Count colonies. Effective inhibition is indicated by the restoration of colony formation in Dox-treated cells.
Workflow Visualization
Caption: Dual-stream validation workflow: Biochemical potency (left) and Cellular functional rescue (right).
References
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Ekblad, T. et al. (2015).[4][12] "Towards small molecule inhibitors of mono-ADP-ribosyltransferases." European Journal of Medicinal Chemistry, 95, 546-551.
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Venkannagari, H. et al. (2016).[4] "Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Cancer Cells to DNA Damage." Cell Chemical Biology, 23(10), 1251-1260.
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Morgan, R.K. et al. (2015). "Selective inhibition of PARP10 using a chemical genetics strategy." Bioorganic & Medicinal Chemistry Letters, 25(20), 4770-4773.
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Verheugd, P. et al. (2013). "Regulation of NF-κB signalling by the mono-ADP-ribosyltransferase ARTD10." Nature Communications, 4, 1683.
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MedChemExpress. "PARP10-IN-2 Product Information." MCE Catalog.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. NB-64-40861-10mg | PARP10-IN-2 [1042780-52-8] Clinisciences [clinisciences.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rational Design of Cell-Active Inhibitors of PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OUL 35 | Poly(ADP-ribose) Polymerase | Tocris Bioscience [tocris.com]
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